molecular formula C17H19N3O3S B2993798 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide CAS No. 2361892-64-8

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide

Cat. No.: B2993798
CAS No.: 2361892-64-8
M. Wt: 345.42
InChI Key: SJYYRMLKCDVIBP-UHFFFAOYSA-N
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Description

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide is a complex organic compound This compound features a pyridine ring, a sulfonamide group, and a cyano group, making it structurally intriguing and functionally versatile

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide typically involves multi-step reactions. The process generally starts with the preparation of the pyridine ring followed by the introduction of the sulfonamide group. A common method involves using palladium-catalyzed coupling reactions and nitrile addition.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow chemistry techniques, which allow for better control over reaction conditions and yield optimization. The choice of solvents and catalysts is crucial, with emphasis on green chemistry practices to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide undergoes various chemical reactions including:

  • Oxidation: : This can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Can result in the formation of amines or other reduced species.

  • Substitution: : Nucleophilic substitution reactions are common, where the sulfonamide or cyano group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: Major products vary based on the reaction type:

  • Oxidation: : Sulfoxides or sulfones

  • Reduction: : Amines

  • Substitution: : Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide finds applications in multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for therapeutic potential, particularly in anti-cancer research due to its ability to inhibit specific enzymes.

  • Industry: : Used in the development of specialty chemicals and as a reagent in various manufacturing processes.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, often targeting enzymes or receptors involved in disease pathways. It can inhibit enzyme activity by binding to the active site, disrupting normal biochemical processes. Key molecular targets include kinases and other regulatory proteins involved in cell proliferation.

Comparison with Similar Compounds

When compared to similar compounds, such as pyridine-3-sulfonamide derivatives and other cyano-substituted molecules, 6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide stands out due to its unique structural features and broader range of applications. Its propoxymethyl and cyano groups provide distinctive reactivity and biological interactions.

List of Similar Compounds

  • Pyridine-3-sulfonamide derivatives

  • Cyano-substituted benzylpyridines

  • Propoxymethylphenyl derivatives

This compound's distinctive attributes and versatile applications make it a focal point in scientific research and industrial innovation

Properties

IUPAC Name

6-cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-9-23-13-15-6-4-3-5-14(15)11-20-24(21,22)17-8-7-16(10-18)19-12-17/h3-8,12,20H,2,9,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYYRMLKCDVIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1CNS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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